molecular formula C9H11NO2S B1423248 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1047655-24-2

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1423248
CAS No.: 1047655-24-2
M. Wt: 197.26 g/mol
InChI Key: DZRMEYBMQAOZAY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene ring at the 2-position and a carboxylic acid group at the 3-position

Scientific Research Applications

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Biochemical Analysis

Biochemical Properties

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to bind with enzymes that catalyze oxidation-reduction reactions, thereby influencing the redox state of cells . Additionally, this compound can interact with transport proteins, facilitating its movement across cellular membranes .

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to modulate cell signaling pathways, particularly those involved in inflammatory responses and cell proliferation . By influencing gene expression, this compound can alter cellular metabolism, leading to changes in energy production and biosynthetic processes . Furthermore, its impact on cell signaling pathways can affect cell differentiation and apoptosis, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as metabolism and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to changes in cell viability and function, underscoring the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and biosynthesis . Additionally, its interaction with cofactors can modulate enzyme activity and metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to form the thiophene ring . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with only a thiophene ring and a carboxylic acid group.

    Pyrrolidine-3-carboxylic acid: Lacks the thiophene ring but retains the pyrrolidine and carboxylic acid functionalities.

    4-(Thiophen-2-yl)pyrrolidine: Similar structure but without the carboxylic acid group.

Uniqueness

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiophene and pyrrolidine rings with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-thiophen-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRMEYBMQAOZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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